molecular formula C21H34O5 B1232162 Pgh2 methyl ester CAS No. 63942-75-6

Pgh2 methyl ester

Cat. No.: B1232162
CAS No.: 63942-75-6
M. Wt: 366.5 g/mol
InChI Key: FDRPOMQIQZEIQH-YNPSZXEPSA-N
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Description

Contextualizing PGH2 Methyl Ester within Eicosanoid Biology Research

Eicosanoids are a family of signaling molecules derived from the oxidation of 20-carbon fatty acids, most notably arachidonic acid. wikipedia.org The biosynthesis of a major class of eicosanoids, the prostanoids, is initiated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. wikipedia.orgnih.gov These enzymes catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin (B15479496) G2 (PGG2), which is then rapidly reduced to Prostaglandin H2 (PGH2). wikipedia.orgnih.gov

PGH2 sits (B43327) at a critical juncture in the prostanoid biosynthetic pathway, acting as the common precursor for a variety of biologically active compounds. wikipedia.orgnih.gov Its fate is determined by the action of specific downstream isomerases and synthases present in different cell types, leading to the formation of various prostaglandins (B1171923) and thromboxanes. nih.gov

Key Enzymatic Conversions of PGH2:

Prostacyclin (PGI2): Formed by prostacyclin synthase, PGI2 is a potent vasodilator and inhibitor of platelet aggregation. nih.gov

Thromboxane (B8750289) A2 (TXA2): Synthesized by thromboxane synthase, TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation. nih.gov

Prostaglandin E2 (PGE2): Produced by PGE synthase, PGE2 is involved in a wide range of processes including inflammation, fever, and pain. nih.gov

Prostaglandin D2 (PGD2): Formed by PGD synthase, PGD2 plays roles in allergic responses and sleep regulation.

Prostaglandin F2α (PGF2α): Generated by PGF synthase, PGF2α is primarily involved in uterine contraction and luteolysis. frontiersin.org

Given the central role of PGH2, studying its direct actions and its conversion by these enzymes is crucial. However, the inherent instability of PGH2 presents a significant experimental challenge. This is where this compound becomes a vital research tool. By mimicking the structure and general reactivity of PGH2 but with greater stability, the methyl ester allows researchers to investigate the activity of the various synthases and the effects of prostanoid receptor activation in a more controlled manner. caymanchem.comcaymanchem.com

Rationale for Methyl Esterification in Prostanoid Research Tools

The primary reason for the synthesis and use of this compound in research is to overcome the inherent instability of its parent compound, PGH2. wikipedia.org PGH2 has a very short half-life, estimated to be between 90 and 100 seconds at room temperature and physiological pH, readily degrading into other products. wikipedia.org This instability is largely due to the strained endoperoxide bridge within its bicyclic ring structure. pnas.orgresearchgate.net

Methyl esterification is a chemical modification where the carboxylic acid group at the C-1 position of PGH2 is converted into a methyl ester. This seemingly minor alteration has significant consequences for the molecule's utility in research:

Enhanced Chemical Stability: The esterification of the carboxyl group significantly increases the compound's stability. While the endoperoxide bridge is the primary site of reactivity, the free carboxylic acid can participate in or catalyze degradation pathways. By converting it to a methyl ester, these intramolecular reactions are prevented, leading to a longer half-life and allowing for more reliable experimental handling and storage.

Increased Lipophilicity: The addition of the methyl group increases the lipophilicity (fat-solubility) of the molecule. nih.govnih.gov This can be advantageous in certain experimental setups, as it can facilitate the passage of the compound across cellular membranes, allowing researchers to study its intracellular effects and metabolism more effectively. nih.govnih.gov

Mimicry of the Native Ligand: Despite the modification, this compound retains the core structural features necessary to interact with the active sites of prostanoid synthases and receptors. nih.gov This allows it to serve as a functional surrogate for PGH2 in a variety of assays, enabling the study of enzyme kinetics, receptor binding, and downstream signaling events that would be difficult or impossible to perform with the highly labile PGH2.

The table below summarizes the key enzymes in the prostanoid pathway that can be investigated using this compound as a stable substrate analog.

EnzymeProduct from PGH2Key Biological Functions
Prostacyclin SynthaseProstacyclin (PGI2)Vasodilation, inhibition of platelet aggregation
Thromboxane A2 SynthaseThromboxane A2 (TXA2)Vasoconstriction, promotion of platelet aggregation
Prostaglandin E SynthaseProstaglandin E2 (PGE2)Inflammation, pain, fever, uterine contraction
Prostaglandin D SynthaseProstaglandin D2 (PGD2)Allergic response, sleep regulation
Prostaglandin F SynthaseProstaglandin F2α (PGF2α)Uterine contraction, luteolysis

Historical Perspectives on this compound in Mechanistic Investigations

The synthesis of this compound was first reported in the scientific literature in 1977. nih.gov This development came shortly after the isolation and structural elucidation of the native prostaglandin endoperoxides, PGG2 and PGH2, in the early to mid-1970s. pnas.org The immediate recognition of the instability of these crucial intermediates spurred the development of more stable analogs for research purposes.

The availability of this compound and other stable endoperoxide analogs was instrumental in several key discoveries in eicosanoid research:

Elucidation of Thromboxane and Prostacyclin Biosynthesis: Early studies utilized stable PGH2 analogs to investigate the enzymatic conversion of PGH2 into thromboxane A2 and prostacyclin. nih.govpnas.org By providing a stable substrate, researchers could characterize the properties of thromboxane synthase and prostacyclin synthase, the enzymes responsible for producing these two potent but fleeting molecules with opposing physiological effects. nih.govnih.gov For instance, studies using stable analogs helped to confirm that these synthases were distinct enzymes with unique substrate specificities and inhibitor profiles. nih.gov

Characterization of Prostanoid Receptors: this compound and other stable analogs were crucial for the initial characterization and classification of prostanoid receptors. caymanchem.comguidetopharmacology.org The ability to use a stable ligand allowed for the development of radioligand binding assays to identify and quantify these receptors in various tissues. These studies were fundamental to understanding how prostaglandins and thromboxanes exert their diverse biological effects, from platelet aggregation to smooth muscle contraction. caymanchem.com

Investigation of Pathophysiological Roles: The use of stable PGH2 analogs has been pivotal in exploring the role of the PGH2-thromboxane A2 pathway in various diseases. For example, by using stable TXA2 receptor agonists, researchers have been able to investigate the role of this signaling axis in cardiovascular conditions such as thrombosis and vasospasm. pnas.org

The development of this compound represents a significant milestone in the study of eicosanoids. Its creation provided a much-needed tool to overcome the experimental hurdles posed by the instability of native PGH2, thereby accelerating the pace of discovery in this vital area of biomedical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63942-75-6

Molecular Formula

C21H34O5

Molecular Weight

366.5 g/mol

IUPAC Name

methyl (Z)-7-[(1S,4R,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoate

InChI

InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19-15-20(18)26-25-19)11-8-5-6-9-12-21(23)24-2/h5,8,13-14,16-20,22H,3-4,6-7,9-12,15H2,1-2H3/b8-5-,14-13+/t16-,17+,18+,19+,20-/m0/s1

InChI Key

FDRPOMQIQZEIQH-YNPSZXEPSA-N

SMILES

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)OC)OO2)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H]2C[C@H]([C@@H]1C/C=C\CCCC(=O)OC)OO2)O

Canonical SMILES

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)OC)OO2)O

Synonyms

PGH2 methyl ester
prostaglandin H2 methyl este

Origin of Product

United States

Synthetic Strategies and Methodologies for Pgh2 Methyl Ester and Analogues

Direct Esterification Approaches in Prostanoid Synthesis

Direct esterification is a fundamental and widely employed method for the conversion of carboxylic acids to esters. In the context of prostanoid synthesis, this approach involves the reaction of the parent prostaglandin (B15479496), which possesses a carboxylic acid moiety, with an alcohol in the presence of an acid catalyst.

For the synthesis of PGH2 methyl ester, Prostaglandin H2 is reacted directly with methanol (B129727). smolecule.com An acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. libretexts.org This reaction is reversible, and to drive the equilibrium towards the formation of the methyl ester, an excess of methanol is often used as the solvent. libretexts.org The general mechanism for this acid-catalyzed esterification, known as Fischer esterification, is depicted below.

Table 1: Key Aspects of Direct Esterification of PGH2

Reactants Catalyst Key Principle Outcome
Prostaglandin H2, MethanolAcid (e.g., HCl, H2SO4)Fischer EsterificationThis compound

Transesterification Techniques for this compound Production

Transesterification is another valuable strategy for the synthesis of this compound, involving the conversion of one ester to another by exchanging the alkoxy group. This technique can be performed under either acidic or basic conditions. masterorganicchemistry.com

In a typical transesterification reaction to produce a methyl ester, an existing ester of the prostaglandin is reacted with a large excess of methanol. masterorganicchemistry.com Under basic conditions, a catalytic amount of a strong base, such as sodium methoxide (B1231860), is used. The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the initial ester and leading to the formation of a tetrahedral intermediate. Subsequent elimination of the original alkoxy group yields the new methyl ester. masterorganicchemistry.com Acid-catalyzed transesterification follows a similar principle to Fischer esterification, involving protonation of the carbonyl oxygen to enhance reactivity. masterorganicchemistry.com Transesterification can be a useful method for modifying the properties of a prostaglandin ester or to facilitate subsequent synthetic steps. smolecule.com

Table 2: Comparison of Transesterification Conditions

Condition Catalyst Mechanism
BasicSodium MethoxideNucleophilic addition-elimination
AcidicMineral Acid (e.g., H2SO4)Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED)

Advanced Chemical Modification Protocols

For prostanoids and other complex molecules, milder and more specific esterification methods are often required to avoid unwanted side reactions.

Thionyl chloride (SOCl2) is a highly effective reagent for converting carboxylic acids into acyl chlorides, which are much more reactive towards nucleophiles like alcohols. libretexts.org This two-step approach is advantageous as it often proceeds under mild conditions and gives high yields.

In the first step, the carboxylic acid of the prostaglandin reacts with thionyl chloride to form an acyl chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by a chloride ion to produce the acyl chloride, with the liberation of sulfur dioxide and hydrogen chloride gas. libretexts.org The resulting acyl chloride is then reacted with methanol to yield the desired methyl ester. This method has been successfully applied in the synthesis of various prostaglandin analogues. rsc.org

Trimethylchlorosilane (TMSCl) in the presence of an alcohol like methanol provides a convenient and mild system for the esterification of carboxylic acids. nih.gov This method is particularly useful for sensitive substrates. The reaction of TMSCl with methanol generates anhydrous hydrochloric acid in situ, which then acts as the catalyst for the esterification reaction. nih.gov

This system has been shown to be efficient for the preparation of methyl esters of various carboxylic acids, including amino acids, under room temperature conditions. nih.gov In the context of prostaglandin analysis, trimethylsilylation using reagents like trimethylchlorosilane is also a common derivatization step following esterification to increase the volatility of the compounds for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

Table 3: Advanced Esterification Reagents

Reagent Intermediate Advantages
Thionyl Chloride (SOCl2)Acyl ChlorideHigh reactivity, good yields
Trimethylchlorosilane (TMSCl)/MethanolIn situ HCl generationMild reaction conditions

Utilizing Thionyl Chloride in Esterification

Stereoselective Total Synthesis of PGH2-Related Methyl Esters

The complex stereochemistry of prostaglandins (B1171923) necessitates the use of highly stereoselective synthetic methods. Modern catalysis has provided powerful tools for the construction of these intricate molecules.

A notable example is the concise and stereoselective total synthesis of the tricyclic prostaglandin D2 metabolite methyl ester. researchgate.net This synthesis showcases the power of transition metal catalysis in achieving high levels of stereocontrol.

Key steps in this synthesis include:

Nickel-Catalyzed Ueno-Stork-type Dicarbofunctionalization: This reaction is employed to generate two consecutive stereocenters on the core cyclopentane (B165970) ring with high stereoselectivity. researchgate.netnih.gov

Palladium-Catalyzed Carbonylative Spirolactonization: This step is crucial for constructing the characteristic core oxaspirolactone moiety of the prostaglandin analogue. researchgate.netnih.gov

These advanced catalytic methods allow for the efficient assembly of the complex prostaglandin skeleton from relatively simple starting materials, demonstrating the sophistication of modern organic synthesis. A concise synthesis of a tricyclic PGDM methyl ester was achieved in just eight steps from a known cyclopentene-diol derivative, highlighting the efficiency of these catalytic transformations. researchgate.net

Table 4: Key Catalytic Reactions in Prostaglandin Analogue Synthesis

Catalytic Reaction Metal Catalyst Purpose Reference
Ueno-Stork DicarbofunctionalizationNickelFormation of two consecutive stereocenters researchgate.netnih.gov
Carbonylative SpirolactonizationPalladiumConstruction of the core oxaspirolactone researchgate.netnih.gov

Z-Selective Cross-Metathesis Protocols

The construction of the characteristic Z-olefin in the side chains of prostaglandins presents a significant synthetic challenge. Traditional methods like the Wittig reaction often suffer from issues with stereoselectivity and functional group tolerance. nih.gov Z-selective cross-metathesis has emerged as a powerful alternative, offering a more direct and efficient route to the desired stereoisomer.

In a concise total synthesis of the tricyclic prostaglandin D2 metabolite methyl ester, a key step involved a Z-selective cross-metathesis to introduce the (Z)-3-butenoate side chain. nih.govresearchgate.net This approach successfully overcame the difficulties associated with previous synthetic routes. nih.gov The researchers developed a general protocol for this transformation that demonstrated broad functional group tolerance and high stereoselectivity, highlighting its utility in complex molecule synthesis. nih.govresearchgate.net This method features the use of ruthenium catalysts with bulky N-heterocyclic carbene (NHC) ligands, which have shown superior reactivity and stereoselectivity. researchgate.net The success of this strategy underscores the power of modern transition metal catalysis in streamlining the synthesis of complex natural products. purdue.edu

Catalyst TypeKey FeaturesApplication ExampleReference
Ruthenium-based with bulky NHC ligandsHigh Z-selectivity, broad functional group toleranceSynthesis of tricyclic-PGDM methyl ester nih.govresearchgate.net
Nickel-catalyzed Ueno-Stork-type dicarbofunctionalizationGeneration of consecutive stereocentersSynthesis of tricyclic-PGDM methyl ester nih.govpurdue.edu
Palladium-catalyzed carbonylative spirolactonizationConstruction of core oxaspirolactoneSynthesis of tricyclic-PGDM methyl ester nih.govpurdue.edu

Enzymatic and Chemoenzymatic Synthesis Techniques

Enzymatic and chemoenzymatic strategies offer a highly selective and efficient means of synthesizing prostaglandins and their derivatives. researchgate.netresearchgate.net These methods leverage the inherent stereospecificity of enzymes to overcome many of the challenges associated with traditional chemical synthesis. taltech.ee

A notable chemoenzymatic approach to synthesizing various prostaglandins, including prostaglandin F2α, has been developed. researchgate.net This method utilizes a chemoenzymatically synthesized bromohydrin intermediate, which serves as a radical equivalent of the well-known Corey lactone. This strategy allows for the synthesis to be completed in a reduced number of steps and on a gram scale. researchgate.netresearchgate.net The key enzymatic step often involves a Baeyer-Villiger oxidation or a desymmetrization reaction to establish the crucial stereochemistry of the cyclopentane core with high enantioselectivity. researchgate.net The subsequent installation of the side chains can then be achieved through standard chemical transformations like cross-couplings and Wittig reactions. researchgate.net The use of lipases has also been explored for the selective acylation and esterification of prostaglandins, further demonstrating the versatility of enzymatic methods in this field. taltech.ee

Synthesis of Specific this compound Analogs for Research Probes

To investigate the diverse biological roles of PGH2, a variety of stable analogues have been synthesized. These analogues are designed to mimic the structure of PGH2 while possessing greater chemical stability, making them invaluable tools for pharmacological studies.

U-46619 is a well-known stable analogue of PGH2 that acts as a thromboxane (B8750289) A2 (TXA2)/PGH2 receptor agonist. caymanchem.comapexbt.com The synthesis of derivatives of U-46619, such as the glycine (B1666218) methyl ester, provides probes to explore the binding properties at the TP receptor and interactions with PGH2-metabolizing enzymes. caymanchem.com The modification at the C-1 position to a glycine methyl ester may alter its lipophilicity and pharmacokinetic properties, potentially serving as a prodrug form. caymanchem.com While the specific synthesis of U-46619 glycine methyl ester is not detailed in the provided results, the synthesis of the parent compound, U-46619, and other stable PGH2 analogues like pinane-thromboxane A2, has been reported and typically involves multi-step sequences starting from readily available chiral precursors. pnas.org

AnalogKey Structural FeaturePotential Research UseReference
U-46619 Glycine Methyl EsterGlycine methyl ester at C-1Probe for TP receptor binding and enzyme interactions; potential prodrug caymanchem.comscbt.com
Pinane-Thromboxane A2Pinane ring system replacing the oxabicycloheptane coreSelective inhibitor of coronary artery constriction pnas.org

The replacement of the oxygen atoms in the endoperoxide bridge of PGH2 with sulfur atoms leads to the formation of dithia analogues. These compounds offer increased stability while retaining biological activity, making them useful for studying the physiological effects of PGH2. The total synthesis of the methyl ester of the 9,11-dithia analogue of 13,14-dehydro-PGH2 has been successfully accomplished. acs.org This synthesis provides a stable molecule that can be used to probe the interactions and downstream signaling of PGH2. Similarly, tetrathia-PGH2 analogues have also been synthesized. nih.gov

Prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation that is biosynthesized from PGH2. nih.govontosight.ai However, it is chemically unstable. To overcome this limitation, more stable analogues have been synthesized. One such analogue is 13,14-dehydroprostacyclin methyl ester. nih.govnih.gov Its synthesis typically starts from a related prostaglandin, such as 13,14-dehydro-PGF2α. The process involves the formation of a 5-bromo-6,9α-epoxy derivative, followed by esterification to the methyl ester, and then dehydrobromination to create the prostacyclin ring system. nih.govpnas.org This synthetic analogue is considerably more stable than prostacyclin at physiological pH and retains potent biological activity. nih.govnih.gov

Biochemical and Enzymatic Transformations of Pgh2 Methyl Ester

Pathways of Hydrolysis to Prostaglandin (B15479496) H2 and Methanol (B129727)

PGH2 methyl ester can undergo hydrolysis to yield its parent compound, Prostaglandin H2, and methanol. This reaction can be facilitated in the presence of water and an acid or base catalyst. smolecule.com The hydrolysis process essentially reverses the esterification, restoring the free carboxylic acid group that is characteristic of naturally occurring prostaglandins (B1171923). This transformation is significant in experimental settings where the controlled release of PGH2 is desired.

Transesterification Reactions with Other Alcohols

Transesterification is a process where the methyl group of this compound is exchanged with another alcohol moiety. masterorganicchemistry.com This reaction can be catalyzed by acids or bases and involves the nucleophilic attack of an alcohol on the ester's carbonyl group. masterorganicchemistry.com For instance, reacting this compound with ethanol (B145695) in the presence of a suitable catalyst would yield PGH2 ethyl ester and methanol. This type of transformation allows for the synthesis of a variety of PGH2 esters, which can be used to investigate the structure-activity relationships of different prostanoid analogs. The efficiency of transesterification can be influenced by the choice of solvent and catalyst. masterorganicchemistry.com

Reduction Pathways to Diverse Prostaglandin Derivatives

The endoperoxide bridge of PGH2 is susceptible to reduction, leading to the formation of various prostaglandin derivatives. For example, reduction of PGH2 can yield Prostaglandin F2α (PGF2α). uwyo.edu In research, mild reducing agents like stannous chloride (SnCl2) are used to cleave the endoperoxide group of PGH2 and its analogs. chemrxiv.org This reduction is a key step in both the natural biosynthesis and the chemical synthesis of certain prostaglandins. For instance, the formation of PGF2α from PGH2 involves a two-electron reduction. poliklinika-harni.hr

Role as a Precursor in Prostanoid Biosynthesis Research

This compound, by virtue of its increased stability compared to PGH2, serves as a valuable tool in studying the intricate pathways of prostanoid biosynthesis. scispace.com It allows researchers to bypass the initial, often unstable, steps of the arachidonic acid cascade and directly investigate the activity of downstream enzymes.

Conversion to Prostaglandin I2 (PGI2) and Thromboxane (B8750289) A2 (TXA2) in Research Models

In biological systems, PGH2 is the direct precursor to both prostacyclin (PGI2) and thromboxane A2 (TXA2), two potent but unstable molecules with opposing physiological effects. mdpi.com PGI2 synthase, a cytochrome P-450 enzyme, catalyzes the isomerization of PGH2 to PGI2. poliklinika-harni.hrresearchgate.net Conversely, thromboxane A2 synthase facilitates the conversion of PGH2 to TXA2. mdpi.comresearchgate.net Research using PGH2 analogs has been crucial in elucidating the mechanisms of these synthases. For example, studies have investigated the substrate specificity of these enzymes using various PGH2 derivatives. researchgate.net

Intermediary Role in Arachidonic Acid Metabolism

Arachidonic acid is a polyunsaturated fatty acid that is released from the cell membrane and serves as the primary substrate for the synthesis of eicosanoids. researchgate.netacs.org The cyclooxygenase (COX) enzymes, COX-1 and COX-2, convert arachidonic acid into PGG2, which is then rapidly reduced to PGH2. researchgate.netacs.orgacs.org This PGH2 is then further metabolized by a variety of tissue-specific isomerases and synthases into different prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2). mdpi.comresearchgate.netacs.org The use of this compound in research allows for a more focused investigation of these downstream pathways, as it provides a stable source of the key intermediate, PGH2. scispace.com

Interactions with Cyclooxygenase (COX) Enzymes and Related Metabolic Pathways

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are the primary catalysts in the conversion of arachidonic acid to PGH2. acs.orgacs.org These enzymes possess both a cyclooxygenase and a peroxidase active site. acs.orgacs.org The cyclooxygenase site catalyzes the dioxygenation of arachidonic acid to PGG2, and the peroxidase site reduces PGG2 to PGH2. acs.orgacs.org While this compound is a product of this pathway (after esterification), studies have also explored the interaction of esterified compounds with COX enzymes. For instance, a methyl ester derivative of the NSAID indomethacin (B1671933) showed interesting inhibitory patterns on a mutant form of COX-2, suggesting that the ester group can influence inhibitor binding and potency. acs.orgacs.org This highlights the complex interplay between substrate/inhibitor structure and enzyme function within the prostanoid metabolic pathways.

Relationship with PGG2 and PGH2 in Cyclooxygenase Pathways

The biosynthesis of prostaglandins and thromboxane A2 begins with the conversion of arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin G2 (PGG2), by cyclooxygenase (COX) enzymes, also known as prostaglandin G/H synthases. nih.govfrontiersin.org This initial step involves the addition of two oxygen molecules to arachidonic acid. frontiersin.org Subsequently, the 15-hydroperoxyl group of PGG2 is reduced to a hydroxyl group by the peroxidase activity of the same COX enzyme, yielding Prostaglandin H2 (PGH2). nih.govfrontiersin.org

PGH2 is a pivotal intermediate that serves as the substrate for various downstream synthases, leading to the formation of a range of biologically active prostanoids, including prostaglandins E2 (PGE2), D2 (PGD2), F2α (PGF2α), and I2 (prostacyclin), as well as thromboxane A2 (TXA2). nih.govresearchgate.net The specific prostanoid produced is dependent on the cell type and the corresponding synthase enzymes expressed. nih.govallergolyon.fr In the absence of these synthases, PGH2 is chemically unstable under physiological conditions and can be hydrolyzed to a mixture of PGE2 and PGD2. nih.gov

The conversion of arachidonic acid to PGH2 is a two-step reaction catalyzed by the dual cyclooxygenase and peroxidase activities of COX enzymes. genecards.org The cyclooxygenase reaction converts arachidonic acid to PGG2, and the peroxidase reaction reduces PGG2 to PGH2. genecards.org

ReactantEnzymeProduct
Arachidonic AcidCyclooxygenase (COX)Prostaglandin G2 (PGG2)
Prostaglandin G2 (PGG2)Peroxidase (part of COX)Prostaglandin H2 (PGH2)

Influence on Arachidonic Acid Metabolic Pathway Enzymes

This compound, as a stable analog of PGH2, is a valuable tool for investigating the enzymes involved in the arachidonic acid metabolic pathway. The esterification of the carboxylic acid group can alter the molecule's properties, potentially influencing its interaction with various enzymes. For instance, while the tight binding of the non-steroidal anti-inflammatory drug (NSAID) indomethacin to COX-1 is dependent on its free carboxylic acid group, its methyl ester derivative lacks the time-dependent inhibition characteristic of the parent compound. acs.org This suggests that the presence of the methyl ester can significantly impact the binding and inhibitory activity of molecules within the cyclooxygenase active site.

Similarly, the stable PGH2 analog, U-46619, has a glycine (B1666218) methyl ester derivative that may possess unique binding properties to the thromboxane A2 (TP) receptor or other PGH2-metabolizing enzymes. caymanchem.com This highlights the potential for esterified PGH2 analogs to serve as probes for exploring the inhibition of different enzymes in the arachidonic acid cascade. caymanchem.com

The metabolism of arachidonic acid is a complex process involving three main enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. nih.govcambridge.org These pathways lead to the production of a wide array of bioactive lipid mediators, including prostanoids, leukotrienes, and epoxyeicosatrienoic acids. nih.gov The specific enzymes expressed in a given cell type determine the profile of eicosanoids produced. nih.gov

Formation of Levuglandins from PGH2 (as a non-enzymatic rearrangement)

In addition to enzymatic conversion, PGH2 can undergo spontaneous, non-enzymatic rearrangement to form highly reactive γ-ketoaldehydes known as levuglandins. nih.govresearchgate.net This non-enzymatic pathway can account for a significant portion, approximately 20%, of the PGH2 metabolism under normal physiological conditions. researchgate.net The primary products of this rearrangement are Levuglandin E2 (LGE2) and Levuglandin D2 (LGD2). nih.govresearchgate.net

This non-enzymatic rearrangement is particularly relevant in cellular compartments where PGH2-metabolizing enzymes are absent, such as the nucleus. nih.gov The proximity of COX-2 to the nuclear envelope can lead to increased concentrations of PGH2 in the nucleus, favoring its conversion to levuglandins. nih.gov Levuglandins are among the most reactive molecules in mammalian biology and readily form covalent adducts with proteins and DNA. nih.govresearchgate.net This high reactivity can lead to cellular damage and has been implicated in the pathophysiology of various diseases. nih.gov

The formation of levuglandins is a spontaneous process that occurs when PGH2 is not rapidly metabolized by prostaglandin synthases. researchgate.net This chemical instability and propensity for rearrangement underscore the tight regulation required for PGH2 metabolism in biological systems.

Enzymatic Hydrolysis of Prostaglandin Glycerol (B35011) Esters and Ethanolamides in Research Contexts

Cyclooxygenase-2 (COX-2) can also oxygenate the endocannabinoids 2-arachidonoylglycerol (B1664049) (2-AG) and arachidonyl ethanolamide (AEA) to produce prostaglandin H2 glycerol ester (PGH2-G) and prostaglandin H2 ethanolamide (PGH2-EA), respectively. escholarship.org These intermediates are then further metabolized by prostaglandin synthases to a variety of prostaglandin glycerol esters (PG-Gs) and prostaglandin ethanolamides (PG-EAs). escholarship.org

The biological significance of these PG-Gs and PG-EAs has been a subject of research, with a key aspect being their enzymatic hydrolysis. PG-Gs are particularly susceptible to rapid enzymatic hydrolysis. nih.gov Several enzymes have been identified that can hydrolyze PG-Gs, including monoacylglycerol lipase (B570770) (MGL), fatty acid amide hydrolase (FAAH), carboxylesterase-1 (CES1), and palmitoyl-protein thioesterase-1 (PPT1). nih.govacs.org However, studies have shown that PG-Gs are relatively poor substrates for MGL and FAAH compared to their primary substrates, 2-AG and AEA. escholarship.org

More recent research has identified lysophospholipase A2 (LYPLA2) as a major enzyme responsible for the hydrolysis of PG-Gs in human cancer cells. nih.gov LYPLA2 demonstrates a substrate preference for the 1(3)-glyceryl ester of PGE2-G over the 2-glyceryl ester. nih.gov In contrast to PG-Gs, PG-EAs are generally more stable to hydrolysis. acs.org For example, PGE2-1-glyceryl ester is rapidly hydrolyzed in rat plasma but is metabolized much more slowly in human plasma. medchemexpress.com This species-specific difference in hydrolysis rates highlights the complexity of studying the metabolism of these compounds.

EnzymeSubstrate(s)
Monoacylglycerol Lipase (MGL)2-Arachidonoylglycerol (2-AG), Prostaglandin Glycerol Esters (PG-Gs) (poor substrate)
Fatty Acid Amide Hydrolase (FAAH)Arachidonyl ethanolamide (AEA), 2-AG, Prostaglandin Glycerol Esters (PG-Gs) (poor substrate)
Lysophospholipase A2 (LYPLA2)Prostaglandin Glycerol Esters (PG-Gs) (major hydrolase)
Carboxylesterase-1 (CES1)Prostaglandin Glycerol Esters (PG-Gs)
Palmitoyl-protein thioesterase-1 (PPT1)Prostaglandin Glycerol Esters (PG-Gs)

Cellular and Molecular Mechanisms of Action in Research Models

Investigation of Receptor Binding Affinities and Interactions

The biological actions of PGH2 methyl ester, like other prostanoids, are initiated by its binding to specific cell surface receptors. The specificity and affinity of this binding dictate the subsequent cellular response.

Prostaglandin (B15479496) H2 (PGH2) is an unstable intermediate in the biosynthesis of prostaglandins (B1171923) and thromboxanes. acs.org It serves as a primary ligand for the thromboxane (B8750289) A2 (TP) receptor, exhibiting an efficacy comparable to thromboxane A2 (TXA2) itself. wikipedia.org PGH2 is known to trigger physiological responses such as vasoconstriction and platelet aggregation by interacting with the TP receptor. researchgate.net Its affinity for other prostanoid receptors, such as the prostaglandin E (EP) receptors and prostacyclin (IP) receptors, is considerably lower. wikipedia.org The primary ligands for these receptors are Prostaglandin E2 (PGE2) and Prostacyclin (PGI2), respectively. oatext.comacs.org

A critical factor in the receptor binding of prostanoids is the presence of a free carboxyl group. Research on various prostanoid analogs has demonstrated that modifying this group into a methyl ester results in a significant reduction in both binding affinity and potency at their respective receptors. physiology.orgresearchgate.net For instance, studies on the EP1 receptor showed that esterification of the carboxylic acid leads to greatly diminished affinity. researchgate.net Similarly, the ester form of the EP2 agonist butaprost was found to be significantly less potent than its free acid form. nih.gov Therefore, it is scientifically established that this compound would exhibit a substantially lower binding affinity for the TP receptor compared to its parent compound, PGH2, thereby reducing its biological activity.

ProstanoidPrimary ReceptorRelative Affinity/ActivityReference
PGH2TPHigh (comparable to TXA2) wikipedia.org
Thromboxane A2 (TXA2)TPHigh (preferential ligand) oup.com
Prostacyclin (PGI2)IPHigh (primary ligand) acs.orgnih.gov
Prostaglandin E2 (PGE2)EP (EP1-4)High (primary ligand for EP subtypes) physiology.orgnih.gov
Prostanoid Esters (General)VariousGreatly reduced affinity and potency physiology.orgresearchgate.net

The biological effects of PGH2 can be modulated by the activity of other signaling pathways, revealing synergistic or interactive relationships. A notable example is the interplay between the cyclooxygenase pathway, which produces PGH2, and the nitric oxide (NO) system. In research models using isolated rat kidneys, inhibition of NO synthesis with N-nitro-L-arginine methyl ester (L-NAME) was found to enhance the vasoconstrictor effects of noradrenaline. nih.gov This enhancement was attenuated by a TP receptor blocker, suggesting that the pressor effect of L-NAME is partly dependent on the vasoconstrictor actions of PGH2 and TXA2. nih.gov These findings indicate that NO normally functions to reduce the synthesis of prostanoids, and its inhibition leads to an upregulation of PGH2/TXA2 effects. nih.gov

Specificity with Prostanoid Receptors (e.g., TP receptor, EP receptors, IP receptors)

Modulation of Intracellular Signaling Pathways in Cellular Models

Upon receptor binding, prostanoids trigger a cascade of intracellular signaling events that ultimately mediate the cellular response.

The effect of prostanoids on cyclic adenosine (B11128) monophosphate (cAMP) levels is receptor-dependent. Activation of IP receptors by PGI2, and EP2 and EP4 receptors by PGE2, stimulates adenylyl cyclase and leads to an increase in intracellular cAMP. nih.govnih.govnih.govnih.gov This increase in cAMP is associated with cellular responses like vasodilation and inhibition of platelet aggregation. acs.orgnih.gov

In contrast, research has shown that PGH2 can directly lower platelet cAMP levels that have been elevated by PGI2. nih.gov This effect was observed even when the conversion of PGH2 to TXA2 was blocked, indicating a direct action of PGH2, likely mediated through the Gαi-coupled TP receptor, which inhibits adenylyl cyclase. nih.gov

Regarding the cAMP response element-binding protein (CREB), its activation is typically downstream of increased cAMP and Protein Kinase A (PKA). Studies have shown that PGE2, acting through receptors that elevate cAMP, can lead to the phosphorylation and activation of CREB. nih.gov However, there is a lack of direct research evidence investigating the effects of PGH2 or this compound on CREB activation.

While there is a significant body of research on the modulation of major signaling pathways by various prostanoids, direct studies on the effects of this compound are not prominent in the scientific literature. The actions of PGH2's metabolic products, however, are well-documented.

Prostaglandin E2 (PGE2), for example, has been shown to transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pathways including the Extracellular signal-regulated kinases (ERK1/2) and PI3-Kinase (PI3-K). nih.gov PGE2 can also activate the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are crucial in inflammatory and proliferative responses. nih.govresearchgate.net The activation of these pathways by PGE2 often involves EP receptor-mediated signaling. ahajournals.org Similarly, other PGH2 metabolites, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), have been found to inhibit the NF-κB signaling pathway. nih.gov

The absence of direct data for this compound on these specific pathways represents a gap in current research. Inferences about its potential activity are limited by its expected low receptor affinity due to esterification.

Signaling PathwayModulating Prostanoid (Example)EffectStatus for PGH2/PGH2 Methyl EsterReference
EGFR ActivationPGE2ActivatesNo direct data available nih.gov
ERK1/2PGE2ActivatesNo direct data available researchgate.netahajournals.org
PI3-KPGE2ActivatesNo direct data available nih.gov
NF-κBPGE2ActivatesNo direct data available nih.govresearchgate.net
NF-κB15d-PGJ2InhibitsNo direct data available nih.gov
AP-1PGE2ActivatesNo direct data available nih.gov

Research into cAMP Production and CREB Activation

Research into Cellular Responses and Biological Activities

The cellular responses to PGH2 are primarily those mediated by the TP receptor. In research models, PGH2 and its stable analogs, such as U-46619, are shown to induce potent platelet shape change and aggregation, as well as contraction of vascular and bronchial smooth muscle. researchgate.netcaymanchem.com These actions are central to hemostasis and the inflammatory response. Given that this compound has a modified carboxyl group, which is crucial for high-affinity receptor binding, its ability to elicit these cellular responses is expected to be markedly diminished compared to the parent PGH2 molecule. researchgate.net

Studies on Platelet Aggregation Modulation

Prostaglandin H2 (PGH2) methyl ester, as a stable analog of PGH2, plays a significant role in research models studying platelet aggregation. PGH2 is a precursor to thromboxane A2 (TXA2), a potent platelet aggregator. ontosight.ai The conversion of PGH2 to TXA2 is a critical step in the amplification of platelet activation. mdpi.com

In research settings, this compound is used to investigate the pathways leading to platelet aggregation. Studies have shown that PGH2 itself can induce platelet aggregation, although it is less potent than TXA2. google.com The interaction of PGH2 and its analogs with thromboxane/prostaglandin H2 (TP) receptors on platelets triggers a cascade of intracellular signaling events. This includes the mobilization of calcium and the activation of protein kinase C, which are essential for the conformational changes in glycoprotein (B1211001) IIb/IIIa receptors, leading to fibrinogen binding and platelet aggregation. mdpi.com

Furthermore, research has explored the inhibitory effects of various compounds on PGH2-induced platelet aggregation. For instance, angiotensin II AT1 receptor antagonists have been shown to inhibit platelet aggregation induced by TXA2/PGH2 agonists. ahajournals.org Similarly, certain flavonoids have demonstrated the ability to inhibit platelet aggregation stimulated by U46619, a PGH2 mimetic, although often at high concentrations. mdpi.com The inhibitory mechanisms often involve interference with calcium signaling or the TXA2/PGH2 receptor pathway. mdpi.comahajournals.org

A study on triplatin, a protein from the salivary gland of a hematophagous insect, revealed that it inhibits platelet aggregation by binding to PGH2 mimetics like U51605, effectively scavenging them and preventing their interaction with platelet receptors. nih.gov This highlights a novel mechanism of platelet aggregation modulation by sequestering the activating ligand.

It's important to note that the balance between pro-aggregatory signals like PGH2 and anti-aggregatory signals, such as prostacyclin (PGI2), which is also derived from PGH2, is crucial in maintaining hemostasis. mdpi.com

Table 1: Investigated Compounds and their Effects on PGH2-Mediated Platelet Aggregation

Compound/AgentAgonist/AntagonistObserved Effect in Research Models
This compoundAgonistInduces platelet aggregation.
U46619 (PGH2 mimetic)AgonistStimulates platelet aggregation. mdpi.com
U51605 (PGH2 mimetic)AgonistInduces platelet aggregation. nih.gov
Angiotensin II AT1 Receptor AntagonistsAntagonistInhibit platelet aggregation induced by TXA2/PGH2 agonists. ahajournals.org
Flavonoids (e.g., apigenin, genistein)AntagonistInhibit U46619-induced platelet aggregation. mdpi.com
TriplatinAntagonistBinds to PGH2 mimetics and inhibits platelet aggregation. nih.gov
ONO-3708 (TXA2/PGH2 receptor antagonist)AntagonistInhibits bradykinin-induced transient contraction in porcine renal artery. nih.gov
OKY-046 (TXA2 synthase inhibitor)AntagonistPartially inhibits bradykinin-induced transient contraction. nih.gov

Investigations into Vascular Tone Regulation

This compound is a valuable tool in studies investigating the complex regulation of vascular tone. PGH2 is a central intermediate in the synthesis of both vasoconstrictors, like thromboxane A2 (TXA2), and vasodilators, such as prostacyclin (PGI2). mdpi.commdpi.com This dual potential makes its role in vascular tone context-dependent.

In vascular smooth muscle cells (VSMCs), PGH2 can bind to thromboxane-prostanoid (TP) receptors, which are Gq protein-coupled. mdpi.com This activation leads to the mobilization of intracellular calcium, resulting in VSMC contraction and vasoconstriction. mdpi.comresearchgate.net Studies using PGH2 analogs have demonstrated potent pressor effects in the pulmonary vascular bed, suggesting a direct vasoconstrictive role. physiology.org Research on porcine renal arteries has shown that bradykinin-induced contraction is mediated by both TXA2 and PGH2, as it can be completely inhibited by a TXA2/PGH2 receptor antagonist. nih.gov

Conversely, in endothelial cells, PGH2 is a substrate for prostacyclin synthase, leading to the production of PGI2. mdpi.comresearchgate.net PGI2 then acts on IP receptors on adjacent VSMCs, increasing cyclic adenosine monophosphate (cAMP) levels and causing vasodilation. mdpi.commdpi.comresearchgate.net Therefore, the net effect of PGH2 on vascular tone depends on the relative activity of thromboxane synthase and prostacyclin synthase in the specific vascular bed.

Table 2: Role of PGH2 and its Derivatives in Vascular Tone Regulation

MoleculeReceptorCellular EffectOverall Vascular Effect
PGH2/TXA2TP Receptor↑ Intracellular Ca2+ in VSMCs. mdpi.comresearchgate.netVasoconstriction. mdpi.comresearchgate.net
PGI2IP Receptor↑ cAMP in VSMCs. mdpi.comresearchgate.netVasodilation. mdpi.comresearchgate.net

Mechanisms of Action in Inflammation Research

This compound is utilized in inflammation research as a stable precursor of various prostaglandins that are key mediators of the inflammatory response. ontosight.ai The cyclooxygenase (COX) enzymes, COX-1 and COX-2, convert arachidonic acid into PGH2. nih.govipinnovative.com While COX-1 is constitutively expressed for homeostatic functions, COX-2 is inducible by inflammatory stimuli, leading to increased PGH2 production at sites of inflammation. ipinnovative.com

PGH2 is then converted into several pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). frontiersin.org PGE2 is a major contributor to the classic signs of inflammation, including swelling and pain. ipinnovative.com Research has demonstrated that elevated levels of COX-2 and subsequent PGE2 production are hallmarks of inflammatory conditions like carrageenan-induced paw edema. frontiersin.org

The anti-inflammatory action of nonsteroidal anti-inflammatory drugs (NSAIDs) is primarily due to their inhibition of COX enzymes, thereby blocking the synthesis of PGH2 and downstream pro-inflammatory prostaglandins. nih.gov Some synthetic compounds have been developed to specifically target the COX-2 pathway to achieve anti-inflammatory effects with potentially fewer side effects than non-selective NSAIDs. mdpi.com

Furthermore, in cellular models such as RAW 264.7 macrophages, the inhibition of pro-inflammatory mediators like nitric oxide (NO) and PGE2 is a common method to screen for the anti-inflammatory potential of various compounds. frontiersin.org The pathways leading from PGH2 are central to these investigations.

Studies on Neuroaxonal and Cellular Responses (e.g., amyloid-beta oligomer formation in research models)

In the context of neurobiology, PGH2 and its downstream products have been implicated in both neuroprotective and neurodegenerative processes. nih.gov Research has focused on the role of PGH2-derived compounds in neuroinflammation and the pathology of diseases like Alzheimer's disease (AD).

A significant area of investigation is the link between PGH2 and the formation of amyloid-beta (Aβ) oligomers, which are considered a key neurotoxic species in AD. researchgate.netexonpublications.com PGH2 can spontaneously rearrange to form highly reactive γ-ketoaldehydes, such as levuglandin E2 (LGE2) and levuglandin D2 (LGD2). nih.gov Studies have shown that PGH2, and specifically its rearrangement product LGE2, can markedly accelerate the formation of Aβ1-42 oligomers. nih.govresearchgate.net This occurs through the formation of covalent adducts with the Aβ peptide. nih.gov These LGE2-induced oligomers have been shown to be neurotoxic in primary cultures of mouse cerebral neurons. researchgate.net The levels of levuglandin-protein adducts have been found to be significantly higher in the hippocampus of AD patients compared to controls, correlating with disease severity. researchgate.net

This body of research provides a molecular basis for the epidemiological evidence linking cyclooxygenase activity to the pathogenesis of Alzheimer's disease. nih.gov The use of PGH2 and its derivatives in these models helps to elucidate the mechanisms by which inflammatory pathways may contribute to neurodegeneration. researchgate.netfrontiersin.org

Table 3: PGH2 and its Derivatives in Neuroaxonal and Cellular Response Research

CompoundEffect on Aβ1-42Cellular ModelObserved Outcome
PGH2Accelerates oligomer formation. nih.govIn vitroIncreased dimers and higher oligomers of Aβ1-42. nih.gov
Levuglandin E2 (LGE2)Promotes oligomer formation. researchgate.netIn vitroForms immunochemically similar oligomers to amyloid-derived diffusible ligands (ADDLs). researchgate.net
PGH2-treated Aβ1-42Increases neurotoxicity. researchgate.netPrimary mouse cerebral neuronsIncreased cell toxicity as measured by MTT assay. researchgate.net

Research on Proliferation in Cellular Models

The role of this compound in cellular proliferation is primarily studied through its conversion to various prostaglandins, which can have mitogenic effects in different cell types. The PGH2-downstream product, prostaglandin E2 (PGE2), has been particularly implicated in promoting cell proliferation, especially in the context of cancer. nih.gov

For example, in murine keratinocyte models, PGE2 has been shown to stimulate DNA synthesis and cell proliferation in a dose-dependent manner. nih.gov The proposed mechanisms involve the activation of the epidermal growth factor receptor (EGFR) and its downstream signaling pathways, including the ERK1/2 and PI3-K pathways. nih.gov PGE2 can also increase cyclic AMP (cAMP) production and activate the cAMP response element binding protein (CREB). nih.gov These signaling cascades lead to the increased expression of genes involved in cell cycle progression and proliferation, such as cyclin D1. nih.gov

In the context of glioblastoma, research on compounds like 9″-lithospermic acid methyl ester has shown an ability to inhibit cellular proliferation and induce cell cycle arrest. mdpi.com While not directly a PGH2 analog, this research highlights the general approach of targeting signaling pathways that control cell proliferation.

Studies on human bone marrow-derived mesenchymal stem cells (hBM-MSCs) have shown that other methyl esters, such as palmitic acid methyl ester, can inhibit proliferation by inducing G2/M cell cycle arrest through the p53/p21 pathway. nih.gov This indicates that esterified compounds can have significant effects on cell cycle regulation.

The study of PGH2-derived pathways is crucial for understanding the mechanisms that drive proliferation in both normal and pathological states, and for identifying potential therapeutic targets to control cell growth.

Physiological and Pathophysiological Research Contexts Excluding Clinical Human Trials

Applications in Studying Endogenous Prostaglandin (B15479496) Biology

PGH2 is a pivotal intermediate in the biosynthesis of prostaglandins (B1171923), thromboxanes, and prostacyclins, which are lipid compounds with diverse hormone-like effects. nih.gov However, PGH2 has a very short half-life, making it challenging to study its direct biological effects. The methyl ester form provides a more stable compound for researchers to work with, allowing for more controlled and reproducible experimental conditions.

By using PGH2 methyl ester, researchers can investigate the downstream pathways of prostaglandin synthesis. Once introduced into a biological system, it can be converted by specific isomerases and synthases into various prostanoids like PGE2, PGD2, PGF2α, and prostacyclin (PGI2). This allows for the study of the tissue-specific and species-specific distribution and activity of these enzymes. Furthermore, it helps in understanding the direct actions of PGH2 itself on various receptors, particularly the thromboxane-prostanoid (TP) receptor, for which PGH2 is a potent agonist. nih.gov

Role as a Research Tool in Disease Models

The stability and biological activity of this compound make it a valuable tool for investigating the role of prostanoids in various animal models of disease.

Investigations in Animal Models of Vascular Dysfunction (e.g., Type 2 Diabetes Models)

Endothelial dysfunction is a key feature of vascular complications in type 2 diabetes. nih.gov Studies in animal models have utilized this compound to explore the mechanisms underlying this dysfunction. In diabetic models, there is often an imbalance in the production of vasodilator and vasoconstrictor prostaglandins.

Research in spontaneously diabetic TallyHo (TH) mice has shown an increased contribution of endothelium-derived contractile factors (EDCFs) to vascular tone. nih.gov The use of a thromboxane (B8750289) receptor antagonist, SQ29548, normalized the contractile response to acetylcholine (B1216132) in these mice, suggesting a critical role for the PGH2/thromboxane A2 (TxA2) receptor pathway in the observed vascular dysfunction. nih.gov Further studies in bovine coronary arteries exposed to high glucose levels demonstrated that this environment promotes the release of PGH2, leading to vasospasm. This effect was blocked by a thromboxane A2/PGH2 receptor antagonist, highlighting the direct role of PGH2 in high-glucose-induced vascular abnormalities.

Animal ModelKey FindingImplication for Vascular Dysfunction
TallyHo (TH) MiceIncreased contribution of PGH2/TxA2 receptor activation to vascular contraction. nih.govSuggests this pathway is a key player in the pathogenesis of vascular dysfunction in type 2 diabetes. nih.gov
Bovine Coronary Arteries (in vitro)High glucose exposure leads to increased PGH2 release and subsequent vasospasm. Demonstrates a direct link between hyperglycemia and PGH2-mediated vascular dysfunction.

Studies on Prostanoid Involvement in Neurological Research (e.g., Alzheimer's Disease Models)

The role of inflammation and cyclooxygenase (COX) activity in the pathogenesis of Alzheimer's disease is an active area of research. researchgate.net PGH2, as a product of COX enzymes, is implicated in this process. Studies have shown that PGH2 can accelerate the formation of amyloid-beta (Aβ) oligomers, which are a hallmark of Alzheimer's disease. researchgate.net While direct studies using this compound in Alzheimer's animal models are not extensively detailed in the provided results, the established link between PGH2 and Aβ oligomerization suggests its potential as a tool to investigate the inflammatory aspects of the disease. researchgate.net Research has indicated that in vitro, PGH2 can induce the production of Aβ1-42, a key component of amyloid plaques. researchgate.net This points to the utility of stable PGH2 analogs in models designed to explore the molecular mechanisms linking inflammation and neurodegeneration.

Characterization of Cardiovascular Responses in Animal Models (e.g., Coronary and Pulmonary Vasodilation)

This compound has been instrumental in characterizing the cardiovascular effects of prostanoids in various animal models.

In studies on canine coronary circulation, PGH2 was shown to increase coronary sinus blood flow in a dose-dependent manner, indicating a vasodilator effect. pnas.orgnih.gov This vasodilation was not secondary to changes in other cardiac parameters like aortic pressure or heart rate, suggesting a direct action on the coronary vasculature. pnas.orgnih.gov The researchers proposed that the vasodilator effects of PGH2 in the dog heart might be due to its conversion to other vasodilatory prostaglandins like PGE2, PGD2, or PGI2. pnas.orgnih.gov

In the context of pulmonary circulation, a stable PGI2 analog, 13,14-dehydro-PGI2 methyl ester, which is structurally related to PGH2 metabolites, demonstrated potent vasodilator activity in the feline and simian pulmonary vascular beds. nih.gov This analog decreased pulmonary vascular resistance, and its effect was more pronounced when pulmonary vascular resistance was elevated. nih.gov These findings highlight the potential therapeutic application of prostacyclin-like substances in pulmonary hypertensive diseases. nih.gov

Animal ModelVascular BedEffect of PGH2 or its Analogs
DogCoronaryVasodilation (increased coronary sinus blood flow) pnas.orgnih.gov
Cat and MonkeyPulmonaryVasodilation (decreased pulmonary vascular resistance) nih.gov

Comparative Studies of this compound Analogs in Biological Systems

The development and study of PGH2 analogs have provided deeper insights into the structure-activity relationships of prostanoids.

Analysis of Relative Biological Activity and Enantiomeric Potency in Animal Models

The stereochemistry of prostaglandins is crucial for their biological activity. Comparative studies of different prostaglandin enantiomers (mirror-image molecules) have revealed significant differences in their potency. For instance, in a hamster antifertility test, the enantiomers of PGF2 series compounds were less potent than the naturally occurring forms. nih.gov Interestingly, for the PGE2 series, the 11α-(15S)-ent-PGE2 methyl ester was found to be 10-fold more potent than PGE2 itself. nih.gov Such studies, often employing methyl ester forms for stability and delivery, are essential for designing more potent and selective prostaglandin-based therapeutic agents. These investigations underscore the high degree of stereospecificity of prostaglandin receptors and metabolic enzymes.

Research on the Role of Prostanoids in Cancer Models (excluding direct therapeutic use or clinical trials)researchgate.net

Prostanoids, a class of physiologically active lipid compounds, are key players in the complex signaling network of the tumor microenvironment. nih.gov They are derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes, which convert it into the unstable intermediate, Prostaglandin H2 (PGH2). nih.govplos.org This pivotal precursor is then rapidly metabolized by specific synthases into various biologically active prostanoids, including Prostaglandin E2 (PGE2), Prostaglandin D2 (PGD2), Prostaglandin F2α (PGF2α), Prostacyclin (PGI2), and Thromboxane A2 (TXA2). nih.govmdpi.com Research in non-clinical cancer models has revealed that these molecules have diverse and often opposing effects on tumor development, progression, and the host immune response. nih.govnih.gov While much of the focus has been on the downstream products of PGH2, its central role as the substrate for all primary prostanoids makes its synthesis pathway a critical point of investigation in cancer biology. The use of stable analogs, such as this compound, allows researchers to probe the intricate roles of this signaling cascade in various cancer models.

Investigations have extensively documented that prostanoids, particularly PGE2, are abundantly produced in tumor tissues and contribute to nearly all major hallmarks of cancer. nih.govfrontiersin.org In numerous cancer models, elevated levels of PGE2 are associated with increased cell proliferation, angiogenesis (the formation of new blood vessels), and evasion of the immune system. frontiersin.orgjci.org PGE2 exerts its effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. frontiersin.orgmdpi.com Activation of these receptors triggers multiple downstream signaling pathways that influence tumor growth and metastasis. nih.gov For instance, the PGE2/EP2 signaling pathway can enhance the expression of pro-inflammatory and growth-related factors, while the PGE2/EP4 pathway has been linked to drug resistance and the promotion of cancer stem cell characteristics. mdpi.comjci.org In models of colorectal, breast, and lung cancer, the COX-2/PGE2 axis is well-established as a driver of malignancy. frontiersin.orgjci.orgaacrjournals.org Studies using mouse models of mammary carcinoma and mesothelioma have shown that inhibiting PGE2 signaling can block the development of myeloid-derived suppressor cells (MDSCs), a type of immune cell that dampens the anti-tumor immune response. jci.orgnih.gov

The table below summarizes key research findings on the role of different prostanoids and their receptors in various non-clinical cancer models.

Prostanoid/ReceptorCancer Model TypeObserved Effects in Research ModelsCitations
PGE2 Breast CancerPromotes aggressive disease characteristics; enhances cancer stem cell maintenance and migration. frontiersin.org
Colorectal CancerStimulates cell growth through the G proteins/axin/β-catenin signaling axis; promotes tumor initiation and metastasis. nih.govnih.gov
Skin CancerActivates signaling pathways (EGFR, PI3/AKT, MAPK) leading to increased cancer cell growth and angiogenesis. plos.org
Lung CancerInteracts with platelets to increase biosynthesis, promoting an epithelial-to-mesenchymal transition. aacrjournals.org
Various CancersInduces immunosuppressive tumor microenvironment; promotes development of myeloid-derived suppressor cells (MDSCs). mdpi.comjci.org
EP1 Receptor OsteosarcomaPromotes cell proliferation and invasion; levels are significantly higher in osteosarcoma cells than normal osteoblasts. mdpi.comnih.gov
Oral CancerEnhances cell migration through increased production of intercellular adhesion molecule 1 (ICAM-1). nih.gov
EP2 Receptor Various CancersMediates cancer development through the β-catenin signaling pathway; enhances expression of pro-inflammatory factors (IL-1β, IL-6). nih.gov
Mammary CarcinomaDeletion of the EP2 receptor blocks the differentiation of bone marrow progenitor cells into MDSCs. jci.org
EP3 Receptor Breast CancerReduces proliferation and migration of SK-BR-3 breast cancer cells when antagonized. nih.gov
EP4 Receptor Colorectal CancerMediates tumor anchorage-independent growth and drug resistance. mdpi.com
Breast CancerActivation can elevate oncogenic miR-526, which promotes breast cancer progression. nih.gov
PGD2 Genetically Modified MiceExhibits strong anti-angiogenic and anti-tumor properties. nih.gov
Non-Small Cell Lung CancerTreatment of human non-small cell lung cancer cells with PGD2 results in increased apoptosis. nih.gov
PGI2 (Prostacyclin) Lung CancerAnalogs can inhibit the growth of lung cancer cells. nih.gov
Squamous Cell CarcinomaHigher concentrations are associated with a better 5-year survival rate in models, influencing proliferation and migration. mdpi.com

Analytical Techniques for Research and Characterization

Chromatographic Methods for PGH2 Methyl Ester Analysis

Chromatography is the cornerstone for separating the complex mixture of prostaglandins (B1171923) and their metabolites derived from biological or in vitro samples. The choice between gas and liquid chromatography depends on the specific analytical goals, including the required sensitivity and the nature of the sample matrix.

Gas Chromatography (GC) and Two-Dimensional Gas Chromatography (GCxGC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and extensively used technique for the analysis of prostaglandins, including the derivatives of PGH2. creative-proteomics.com Due to the low volatility and thermal instability of prostaglandins, derivatization is a mandatory prerequisite for GC analysis. restek.coms4science.at The analysis of PGH2 reaction products, for instance, involves their conversion into methyl ester (ME), and subsequently trimethylsilyl (B98337) (TMS) ether derivatives to ensure they are sufficiently volatile and thermally stable for the GC system. researchgate.net

In a typical workflow, PGH2 is incubated under specific conditions, and the resulting stable prostaglandins (e.g., PGE2, PGD2, PGF2α) are extracted. researchgate.net These extracted compounds are then subjected to a two-step derivatization process:

Esterification: The carboxyl group is converted to a methyl ester, often using diazomethane (B1218177). This step creates the "methyl ester" form of the prostaglandin (B15479496). researchgate.net

Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers.

The resulting derivatized compounds can be effectively separated on capillary GC columns. restek.com Columns with polyethylene (B3416737) glycol (e.g., DB-WAX) or biscyanopropyl stationary phases are commonly employed for the separation of fatty acid methyl esters (FAMEs) and their isomers. restek.comcustoms.go.jp

While standard GC is effective, two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution for extremely complex samples by subjecting the effluent from one column to a second, orthogonal separation mechanism. Although specific applications of GCxGC for this compound are not extensively documented, its utility in separating complex fatty acid and metabolite mixtures suggests its potential applicability for detailed prostaglandin profiling. nih.gov

Table 1: Example GC Parameters for Analysis of Prostaglandin Derivatives

ParameterSetting
Instrument Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Column Fused silica (B1680970) capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Hydrogen or Helium
Injector Split/Splitless or PTV
Oven Program Temperature-programmed ramp (e.g., initial temp 60°C, ramp to 240°C)
Detector FID or MS (Scan mode or Selected Ion Monitoring)

This table presents typical parameters; actual conditions must be optimized for specific analyses.

Liquid Chromatography (LC)

Liquid chromatography, especially High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), provides a powerful alternative to GC, often with simpler sample preparation. A key advantage of LC is that it can analyze compounds in their native form without the need for derivatization to increase volatility. wmich.edu

Reverse-phase HPLC is the most common mode used for prostaglandin analysis. Separation is achieved using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water, acetonitrile, and an acid modifier like formic acid or acetic acid.

In the context of PGH2, HPLC is crucial for purification and separation of its various conversion products prior to quantification by mass spectrometry. researchgate.net For example, research on the non-cyclooxygenase formation of prostaglandins utilized multiple stages of HPLC purification (both normal-phase and reverse-phase) to isolate specific prostaglandin isomers from complex biological extracts before their final analysis by GC-MS. researchgate.net Two-dimensional LC systems (2D-LC) have also been developed to enhance the separation of prostaglandins from complex matrices like cell culture supernatants or plasma, improving selectivity and reducing interferences. researchgate.net

Spectrometric Techniques for Structural Elucidation and Quantification

Spectrometry is indispensable for both identifying the chemical structure of PGH2 derivatives and quantifying their amounts in a sample.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is the definitive tool for the sensitive and specific detection of prostaglandins. When coupled with a chromatographic inlet (GC-MS or LC-MS), it provides both retention time and mass-to-charge (m/z) information, which together offer a high degree of confidence in compound identification. researchgate.net

For GC-MS analysis of PGH2-derived methyl esters, detection is often performed in selected ion monitoring (SIM) mode. In this mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, dramatically increasing sensitivity and selectivity. For instance, in the analysis of PGE2, PGD2, and PGF2α formed from PGH2, specific m/z values corresponding to the derivatized molecules are monitored. researchgate.net Full scan mode (e.g., m/z 50–600) is also used to verify the absence of other interfering prostaglandin derivatives. researchgate.net

LC-MS and especially LC-MS/MS have become the methods of choice for prostaglandin analysis. creative-proteomics.com LC-MS/MS adds another layer of specificity by selecting a precursor ion from the first mass spectrometer, fragmenting it, and then detecting a specific product ion in the second mass spectrometer. This technique, known as Selected Reaction Monitoring (SRM), is exceptionally sensitive and robust against matrix interferences. researchgate.net Negative ion electrospray ionization (ESI) is typically the preferred ionization mode for prostaglandins in LC-MS as it readily deprotonates the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy (as part of synthesis/characterization)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of newly synthesized compounds. While not used for routine quantification in biological samples due to its lower sensitivity compared to MS, NMR is essential for confirming the structure of synthesized prostaglandin standards, including PGH2 analogues or its stable derivatives. It provides detailed information about the carbon-hydrogen framework of a molecule, allowing scientists to verify that a chemical synthesis has produced the correct molecular structure. For example, the synthesis of PGH2 analogues would involve NMR analysis to confirm the stereochemistry and connectivity of the atoms in the final product before it is used as a reference standard in other analytical methods.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For the GC-MS analysis of prostaglandins derived from PGH2, derivatization is not optional but essential. restek.com

The primary goals of derivatization for prostaglandin analysis are:

Increase Volatility: By masking polar functional groups (carboxyls, hydroxyls), the boiling point of the molecule is lowered, allowing it to be vaporized in the GC injector without decomposition. s4science.at

Enhance Thermal Stability: The resulting derivatives are more stable at the high temperatures used in the GC oven and injector. labrulez.com

Improve Chromatographic Behavior: Derivatization leads to sharper, more symmetrical peaks and better separation. restek.com

The most common derivatization strategy for prostaglandins involves a multi-step process:

Methoximation: Ketone groups are converted to methoximes using methoxyamine hydrochloride. This step is crucial for keto-prostaglandins like PGE2 and PGD2 and prevents enolization, which can lead to multiple chromatographic peaks. wmich.edu

Esterification: The carboxylic acid group is converted to its methyl ester (FAME) using reagents like diazomethane or methanolic potassium hydroxide. researchgate.netlabrulez.com This is the step that forms the "methyl ester" of the compound.

Silylation: The remaining hydroxyl groups are converted to silyl (B83357) ethers, most commonly trimethylsilyl (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Table 2: Common Derivatization Reagents for Prostaglandin GC-MS Analysis

Target Functional GroupReagentDerivative FormedPurpose
Carboxylic AcidDiazomethane or Methanolic KOHMethyl EsterIncreases volatility
KetoneMethoxyamine HydrochlorideMethoximeStabilizes ketone group, prevents enolization
HydroxylBSTFA, MSTFATrimethylsilyl (TMS) EtherIncreases volatility and thermal stability

BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide; MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide

These derivatization steps are performed sequentially on the extracted and purified prostaglandins that are formed from the parent PGH2. The resulting fully derivatized prostaglandin methyl esters are then ready for injection into the GC-MS system for separation and quantification. researchgate.net

Methyl Esterification for Fatty Acid and Eicosanoid Analysis

Methyl esterification is a fundamental derivatization technique in the analysis of fatty acids and eicosanoids, including prostaglandins like PGH2. emich.edusigmaaldrich.com The primary purpose of converting the carboxylic acid group of PGH2 to its methyl ester is to increase the compound's volatility and thermal stability, making it amenable to gas chromatography. emich.edutheses.cz Without this modification, the polar carboxylic acid group would lead to poor chromatographic peak shape and potential degradation at the high temperatures used in GC.

The process typically involves reacting the prostaglandin with a methylating agent. A common and effective reagent for this purpose is trimethylsilyldiazomethane (B103560) (TMSD), which is considered safer than the explosive and toxic diazomethane. emich.edu The reaction with TMSD to form the methyl ester is generally rapid and can be carried out under mild conditions. emich.edu Another established method involves the use of methanolic hydrochloride, prepared by mixing acetyl chloride with methanol (B129727), which requires heating to ensure complete reaction. sigmaaldrich.com

Following esterification, the resulting this compound is more suitable for GC analysis. However, due to the endoperoxide bridge and hydroxyl group still present in the this compound molecule, further derivatization is typically required for optimal GC-MS analysis. emich.edu It is important to note that PGH2 itself is a transient molecule, and often its more stable downstream metabolites, such as PGE2 and PGD2, are the actual targets of analysis after being converted to their respective methyl esters. emich.edupnas.org

Table 1: Common Methylating Agents for Prostaglandin Analysis

ReagentTypical Reaction ConditionsAdvantagesDisadvantages
Trimethylsilyldiazomethane (TMSD)Room temperature or gentle heatingSafer alternative to diazomethane, high reactivity---
Methanolic HydrochlorideHeating (e.g., 80°C for 20 min) sigmaaldrich.comEffective for esterificationRequires handling of corrosive acetyl chloride
DiazomethaneRoom temperatureHighly reactive and efficientHighly toxic and explosive

Methyl Oxime and Silylation Derivatives for GC-MS

To further enhance the volatility and thermal stability of prostaglandin methyl esters for GC-MS analysis, additional derivatization steps are employed. emich.edu These steps target the ketone and hydroxyl functional groups.

For prostaglandins containing a ketone group, such as the cyclopentanone (B42830) ring in PGE2 (a metabolite of PGH2), a methoximation reaction is performed. emich.eduemich.edu This involves reacting the prostaglandin methyl ester with a methoxylamine hydrochloride solution. acanthusresearch.com The reaction converts the ketone into a methoxime (MO) derivative, which is more stable and less prone to enolization at high temperatures. This step is crucial for achieving sharp, symmetrical peaks in the gas chromatogram. emich.edu

Following methoximation (if applicable), the hydroxyl groups are converted to trimethylsilyl (TMS) ethers through a process called silylation. emich.edutheses.cz Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). theses.czacanthusresearch.com This reaction replaces the active hydrogen of the hydroxyl groups with a non-polar TMS group, significantly increasing the volatility and thermal stability of the molecule. acanthusresearch.com The resulting derivative, for instance, a methyl ester/methoxime/trimethylsilyl ether of a PGH2 metabolite, is then in a suitable form for GC-MS analysis. emich.edu The fragmentation patterns of these derivatives in the mass spectrometer are well-characterized, allowing for confident identification and quantification.

The general workflow for derivatization for GC-MS analysis is as follows:

Methyl Esterification: Conversion of the carboxylic acid to a methyl ester. emich.edu

Methoximation: Conversion of ketone groups to methoximes. emich.edu

Silylation: Conversion of hydroxyl groups to trimethylsilyl ethers. emich.edu

Isotope-Labeling in Situ Derivatization for Selective Differentiation

Stable isotope-labeled internal standards are considered the gold standard for quantitative analysis of bioactive lipids by mass spectrometry. biomol.comscioninstruments.com This technique involves adding a known quantity of an isotopically labeled version of the analyte (e.g., deuterated PGH2 or its metabolites) to the sample at the beginning of the extraction and derivatization process. acanthusresearch.compnas.org

These internal standards are chemically identical to the analyte but have a higher mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C). acanthusresearch.com Because they behave almost identically to the unlabeled analyte during sample preparation, extraction, derivatization, and chromatography, they can effectively correct for sample loss and variations in ionization efficiency in the mass spectrometer. scioninstruments.comnih.gov

In the context of this compound analysis, a deuterated analog, such as d4-PGE2 or d4-PGD2, would be used. nih.gov The unlabeled (endogenous) and labeled (internal standard) compounds are separated by the mass spectrometer based on their mass-to-charge ratio (m/z). scioninstruments.com By comparing the peak area of the endogenous analyte to that of the known amount of the internal standard, precise and accurate quantification can be achieved. biomol.com

An advanced application of this principle is in situ derivatization with an isotopically labeled reagent. For instance, esterification could be performed using deuterated methanol (CD₃OD). This would label all carboxylic acids in the sample, allowing them to be distinguished from any naturally occurring methyl esters. While this specific application to PGH2 is not widely documented, the principle is established for fatty acids and their methyl esters.

The key advantages of using stable isotope-labeled internal standards include:

Correction for matrix effects acanthusresearch.com

Improved accuracy and precision of quantification scispace.com

Compensation for variations during sample workup scioninstruments.com

Quantitative Analytical Methodologies (e.g., Calibration Curves, Method Detection Limits)

Quantitative analysis of this compound and its metabolites relies on establishing a relationship between the concentration of the analyte and the instrumental response. This is typically achieved through the use of calibration curves and the determination of method detection limits (MDL).

Calibration Curves: A calibration curve is generated by preparing a series of standards with known concentrations of the analyte (and a constant concentration of the internal standard). pnas.org These standards are subjected to the same extraction and derivatization procedures as the unknown samples. biomol.com The response ratio (analyte peak area / internal standard peak area) is then plotted against the concentration of the analyte. biomol.com For most analytical methods, a linear relationship is observed over a specific concentration range. pnas.orgnih.gov The concentration of the analyte in an unknown sample can then be determined by measuring its response ratio and interpolating from the calibration curve. For prostaglandin analysis, linear calibration curves have been demonstrated over ranges such as 0.104 to 33.3 ng/mL and 0.5 to 50 pg/mL for various prostaglandins. nih.govresearchgate.net

Method Detection Limits (MDL): The MDL is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. pnas.org It represents the lowest concentration at which the presence of the analyte can be reliably detected by the analytical method. Determining the MDL is a crucial part of method validation. For the analysis of prostaglandins and related eicosanoids, detection limits are often in the low picogram (pg) to femtogram (fg) range. For example, LC-MS/MS methods have reported limits of detection for PGE2 and PGD2 as low as 20 pg/mL (0.20 pg on-column). nih.gov Highly sensitive GC-MS methods can achieve detection limits of 0.1 to 0.2 picograms per injection for some eicosanoids. researchgate.net

Table 2: Representative Detection Limits for Prostaglandin Analysis

AnalyteAnalytical MethodLimit of Detection (LOD) / Limit of Quantitation (LOQ)Reference
PGE2, PGD2LC-MS-MSLOD: 20 pg/mL (0.2 pg on-column) nih.gov
PGE2LC-MS-MSLOQ: 0.5 pg/mL researchgate.net
PGF2αLC-MS-MSLOQ: 2.5 pg/mL researchgate.net
Various EicosanoidsGC-MSLOD: 0.1 - 0.2 pg per injection researchgate.net
PGD2LC-MSLOD: 0.1 ng/mL; LOQ: 0.5 ng/mL

These quantitative parameters, established through rigorous method validation, ensure that the data generated for this compound and its metabolites are both accurate and reliable for scientific research.

Advanced Research Applications and Future Directions

Development of PGH2 Methyl Ester as a Probe for Specific Biological Targets

This compound is instrumental in identifying and characterizing the biological targets of PGH2 and its downstream metabolites. As a stable precursor, it can be used in studies to understand the enzymatic conversion to various prostaglandins (B1171923) and thromboxanes by specific synthases. ontosight.ai For instance, research has utilized this compound to investigate the activity of enzymes like thromboxane (B8750289) synthase, which converts PGH2 into thromboxane A2 (TXA2), a key player in platelet aggregation and vasoconstriction. ontosight.aiwikipedia.org

The development of radiolabeled or fluorescently tagged versions of this compound would further enhance its utility as a molecular probe. These modified versions could enable direct visualization and quantification of binding to specific receptors and enzymes, providing a more precise understanding of their distribution and activity within cells and tissues. Such probes would be invaluable for studying the intricate signaling pathways initiated by PGH2. nih.gov

Integration into High-Throughput Screening Assays for Modulator Discovery

The stability of this compound makes it a suitable reagent for high-throughput screening (HTS) assays designed to discover modulators of prostaglandin (B15479496) and thromboxane synthesis. biomol.comresearchgate.netnottingham.ac.uk These assays are crucial for identifying novel therapeutic agents that can target specific enzymes or receptors within the arachidonic acid cascade.

For example, HTS assays can be designed to screen large libraries of small molecules for their ability to inhibit or enhance the activity of enzymes like prostaglandin D synthase, prostaglandin E synthase, or thromboxane synthase, using this compound as the substrate. biomol.comcvmh.fr The results of these screens can identify lead compounds for the development of new drugs for a variety of conditions, including inflammation, cardiovascular disease, and cancer.

Table 1: Application of this compound in High-Throughput Screening

Assay TypeTargetPurpose
Enzyme Inhibition AssayThromboxane SynthaseIdentify inhibitors of TXA2 production for anti-platelet therapy.
Enzyme Activity AssayProstaglandin D SynthaseDiscover activators or inhibitors for inflammatory or allergic conditions.
Receptor Binding AssayProstanoid ReceptorsScreen for agonists or antagonists of specific prostaglandin receptors.

Computational Modeling and Simulation of this compound Interactions

Computational modeling and molecular simulations provide powerful tools to investigate the interactions of this compound with its biological targets at an atomic level. acs.org By creating three-dimensional models of enzymes like cyclooxygenases (COX) and various prostaglandin synthases, researchers can simulate the binding of this compound to the active site. nih.govacs.org

These simulations can predict the binding affinity and orientation of the molecule, providing insights into the catalytic mechanism and the structural basis for substrate specificity. taltech.ee Furthermore, computational approaches can be used to design novel inhibitors or modulators with improved potency and selectivity, guiding synthetic efforts and accelerating the drug discovery process. nih.govacs.org For example, modeling studies have been used to understand the interaction between substrates and the COX enzymes, which is crucial for designing more effective non-steroidal anti-inflammatory drugs (NSAIDs). acs.org

Exploration of Novel Synthetic Routes for Stereoisomeric Control

The biological activity of prostaglandins is highly dependent on their stereochemistry. ontosight.ai Therefore, the development of synthetic routes that allow for precise control over the stereoisomers of this compound is a significant area of research. nih.gov Novel synthetic strategies are being explored to produce specific stereoisomers of this compound, which can then be used to study the stereochemical requirements of the enzymes that metabolize PGH2.

For instance, stereochemically pure isomers of this compound can help elucidate the specific roles of different prostaglandin isomers in various physiological and pathological processes. taltech.ee This knowledge is critical for the development of stereospecific drugs that target particular prostaglandin pathways with high precision, potentially reducing off-target effects.

Application in "Omics" Research (e.g., Lipidomics, Metabolomics)

The fields of lipidomics and metabolomics, which involve the comprehensive analysis of lipids and metabolites in biological systems, have greatly benefited from the use of stable isotope-labeled standards, including derivatives of this compound. researchgate.netwaters.comcreative-proteomics.com These "omics" approaches allow for the simultaneous measurement of a wide range of lipid mediators, providing a global view of the lipid signaling network. nih.gov

In lipidomics studies, this compound can be used as an internal standard for the quantification of endogenous PGH2 and its metabolites by mass spectrometry. waters.comlcms.cz This enables researchers to accurately profile the changes in the prostanoid landscape in response to various stimuli or in different disease states. nih.gov This information is crucial for identifying biomarkers and for understanding the complex interplay of different lipid signaling pathways. creative-proteomics.com

Table 2: this compound in Omics Research

Omics FieldApplicationResearch Goal
LipidomicsInternal StandardAccurate quantification of prostanoids in biological samples. waters.comlcms.cz
MetabolomicsTracer MoleculeElucidate the metabolic fate of PGH2 and its contribution to various metabolic pathways. researchgate.net

Elucidation of Undiscovered this compound-Mediated Biological Phenomena

While the roles of many prostaglandins are well-established, the full spectrum of biological activities mediated by PGH2 and its metabolites is likely not yet fully understood. This compound provides a valuable tool to explore these uncharted territories. For instance, recent research has suggested a role for PGH2 in the formation of amyloid-beta oligomers, which are implicated in Alzheimer's disease. researchgate.net

By using this compound in various cellular and animal models, researchers can investigate its effects on a wide range of biological processes beyond the classical inflammatory and cardiovascular pathways. This could lead to the discovery of novel signaling roles for prostanoids in areas such as neurobiology, cancer biology, and developmental biology.

Contribution to the Understanding of Lipid Signaling Networks

Lipid signaling is a complex and highly interconnected network, with extensive crosstalk between different pathways. nih.govnih.govcreative-diagnostics.com PGH2 sits (B43327) at a critical branch point in this network, and therefore, understanding its regulation and downstream effects is essential for a holistic view of lipid signaling. nih.govnih.gov

Studies using this compound can help to unravel the intricate connections between the prostaglandin pathway and other lipid signaling pathways, such as those involving leukotrienes, lipoxins, and endocannabinoids. nih.govresearchgate.net For example, research has shown that cyclooxygenase-2 (COX-2) can metabolize endocannabinoids to produce prostaglandin-glycerol esters, highlighting a direct link between these two major signaling systems. researchgate.net By mapping these interactions, researchers can gain a more comprehensive understanding of how lipid mediators collectively regulate cellular function in health and disease.

Q & A

Q. What are the standard protocols for synthesizing PGH2 methyl ester in laboratory settings?

The synthesis typically involves esterification of prostaglandin H2 (PGH2) using methanol under acidic or enzymatic catalysis. Key steps include:

  • Reagent preparation : Use anhydrous methanol and a catalyst (e.g., sulfuric acid or lipase).
  • Reaction monitoring : Track esterification progress via thin-layer chromatography (TLC) or NMR spectroscopy.
  • Purification : Employ column chromatography or recrystallization to isolate the methyl ester derivative. Characterization requires NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structure and purity (>95%) .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

  • Spectroscopic methods : ¹H NMR (δ 3.6–3.7 ppm for methyl ester group), ¹³C NMR (δ 170–175 ppm for carbonyl), and IR (C=O stretch at ~1740 cm⁻¹).
  • Chromatography : HPLC or GC-MS for purity assessment.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation. Documentation should follow IUPAC guidelines, including physical properties (melting point, solubility) .

Advanced Research Questions

Q. How can the Taguchi method optimize synthesis parameters for this compound?

The Taguchi approach uses orthogonal arrays to evaluate factors like catalyst concentration, temperature, and molar ratios with minimal experiments. For example:

  • Parameters : Catalyst type (acid/enzyme), concentration (0.5–1.5 wt%), methanol:PGH2 ratio (3:1–9:1), and temperature (25–60°C).
  • Optimization : Signal-to-noise (S/N) ratios identify critical parameters. In biodiesel methyl ester synthesis, catalyst concentration contributed 77.6% to yield variance .
  • Validation : Confirm optimal conditions (e.g., 1.5 wt% H₂SO₄, 60°C) with triplicate runs to ensure reproducibility .

Q. How should researchers address contradictory results in the stability or activity of this compound derivatives?

  • Hypothesis testing : Replicate experiments under controlled conditions (e.g., inert atmosphere, low temperature) to rule out degradation.
  • Intermediate trapping : Use methanol or sodium azide to stabilize reactive intermediates like thromboxane A2 analogs .
  • Data reconciliation : Apply ANOVA to compare datasets and identify outliers. Cross-validate findings with alternative assays (e.g., enzyme inhibition vs. radiolabeled substrate uptake) .

Q. What methodologies are recommended for studying this compound’s role in thromboxane/prostacyclin pathways?

  • Enzyme inhibition assays : Use U-51605 (a PGH2 analog) to competitively inhibit TXA2/PGI2 synthases. Monitor product formation via LC-MS or immunoassays .
  • Kinetic studies : Measure reaction rates under varying substrate concentrations (e.g., 10–100 µM this compound) to determine KmK_m and VmaxV_{max}.
  • Cell-based models : Evaluate platelet aggregation or vasodilation responses in vitro using human-derived cells .

Methodological Considerations

Q. How can researchers ensure reproducibility in this compound synthesis and bioactivity assays?

  • Detailed protocols : Document reaction conditions (pH, solvent purity), equipment calibration, and batch-to-batch variability.
  • Reference standards : Use commercially available this compound (CAS 64192-56-9) for method validation .
  • Data transparency : Publish raw spectra, chromatograms, and statistical codes as supplementary materials .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

  • Nonlinear regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) to calculate IC₅₀/EC₅₀ values.
  • Error analysis : Report 95% confidence intervals and use Student’s t-test for pairwise comparisons.
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate structural modifications with bioactivity .

Tables for Key Parameters

Parameter Optimal Range Impact on Yield/Activity Reference
Catalyst concentration1.0–1.5 wt%77.6% contribution to yield
Reaction temperature50–60°CAccelerates esterification
Methanol:PGH2 ratio6:1–9:1Minimizes side reactions
Purity threshold>98%Ensures reliable bioassays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.